molecular formula C9H9ClN2 B12975870 (S)-4-(1-Aminoethyl)-3-chlorobenzonitrile

(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile

Cat. No.: B12975870
M. Wt: 180.63 g/mol
InChI Key: HZZCAIWCBDRYHA-LURJTMIESA-N
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Description

(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of an aminoethyl group attached to a chlorobenzonitrile moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)-3-chlorobenzonitrile typically involves the asymmetric reduction of the corresponding ketone or nitrile precursor. One common method is the catalytic asymmetric hydrogenation of 4-(1-Aminoethyl)-3-chlorobenzonitrile using chiral catalysts. This process requires specific reaction conditions, including controlled temperature and pressure, to achieve high enantiomeric purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of engineered transaminase enzymes. These biocatalysts facilitate the conversion of the corresponding ketone to the desired chiral amine with high efficiency and selectivity . This method is advantageous due to its environmentally friendly nature and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)-3-chlorobenzonitrile involves its interaction with specific molecular targets. In biocatalytic processes, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate. This intermediate undergoes further transformations to yield the desired product . The detailed energy profile and transition states involved in these reactions have been characterized using quantum chemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile is unique due to the presence of both a nitrile and a chlorine substituent on the aromatic ring. This combination imparts distinct reactivity and makes it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-3-chlorobenzonitrile

InChI

InChI=1S/C9H9ClN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1

InChI Key

HZZCAIWCBDRYHA-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)C#N)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=C1)C#N)Cl)N

Origin of Product

United States

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